(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a complex organic compound that features a naphthalene ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid and involving cyclization reactions.
Coupling Reaction: The naphthalene derivative and the quinazolinone are then coupled through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer cells or act as an inhibitor for specific enzymes.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring and quinazolinone moiety may bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-3-naphthalen-1-yl-2-(4-oxo-1H-pyrimidin-2-yl)prop-2-enenitrile: Similar structure but with a pyrimidinone moiety instead of a quinazolinone.
Uniqueness
(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the combination of the naphthalene ring and quinazolinone moiety. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-16(12-15-8-5-7-14-6-1-2-9-17(14)15)20-23-19-11-4-3-10-18(19)21(25)24-20/h1-12H,(H,23,24,25)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQGFLUSHFMEF-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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